molecular formula C18H19F2N3O2 B2904748 2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2309712-14-7

2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No. B2904748
CAS RN: 2309712-14-7
M. Wt: 347.366
InChI Key: UTVVCGKSARQQBY-UHFFFAOYSA-N
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Description

2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, also known as DFPM or TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. DFPM has shown potential as a therapeutic agent in the treatment of various B cell-related diseases, including autoimmune disorders and certain types of cancer.

Scientific Research Applications

Molecular Structure and Interactions

Research on closely related compounds, such as halobenzoyl piperazines, reveals that molecular conformations and intermolecular interactions vary significantly despite similar structures. For example, studies have shown that different analogues can form distinct hydrogen bond patterns, influencing their three-dimensional structures and potentially affecting their biological activities and solubilities (Ninganayaka Mahesha et al., 2019).

Synthesis and Antimicrobial Evaluation

The synthesis of novel compounds derived from similar molecular frameworks has been explored for their antimicrobial properties. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives exhibited moderate to good activities against various Gram-positive, Gram-negative bacteria, and fungal strains (Rahul P. Jadhav et al., 2017).

Conformational Analysis

Conformationally constrained compounds related to the core structure of interest have been evaluated for their potential as antipsychotic agents. These studies involve detailed conformational analysis to understand the relationship between molecular structure and pharmacological activity (E. Raviña et al., 2000).

Novel Synthetic Routes

The development of novel synthetic methodologies for creating compounds with similar structural motifs has been a significant area of research. Techniques such as visible-light-driven protocols have been developed to synthesize piperazines, a core structural feature shared with the compound of interest, under mild conditions (Robin Gueret et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound “2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one” is currently unknown. The compound is structurally similar to certain intermediates used in the synthesis of Risperidone , suggesting it may interact with similar targets.

Mode of Action

Given its structural similarity to Risperidone intermediates , it may interact with similar receptors or enzymes.

Pharmacokinetics

Its molecular weight (240.25 g/mol ) suggests it could be orally bioavailable, as compounds under 500 g/mol generally have good oral absorption.

properties

IUPAC Name

2-[[1-(2,4-difluorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVCGKSARQQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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